Jak-IN-19

Pulmonary Pharmacology Drug Metabolism Pharmacokinetics

Jak-IN-19 is a potent JAK inhibitor uniquely engineered to resist aldehyde oxidase (AO) metabolism—a critical feature for sustained lung retention in respiratory models. Unlike conventional JAK inhibitors based on quinazoline cores that undergo rapid AO-mediated clearance in pulmonary tissues, Jak-IN-19 maintains target engagement. Validated in PBMC IFNγ (pIC50=7.2) and HLF Eotaxin (pIC50=7.7) assays, it offers defined VEGFR2 (pIC50=7.0) and Aurora B (pIC50=5.8) off-target profiles for control experiments. The reliable reference compound for pulmonary JAK-STAT research.

Molecular Formula C26H36FN5O2
Molecular Weight 469.6 g/mol
Cat. No. B12426954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak-IN-19
Molecular FormulaC26H36FN5O2
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1C2=CC3=CN=C(N=C3C(=C2)NC(C)CO)NCCCCCN(C)C)F)O
InChIInChI=1S/C26H36FN5O2/c1-5-18-13-24(34)22(27)14-21(18)19-11-20-15-29-26(28-9-7-6-8-10-32(3)4)31-25(20)23(12-19)30-17(2)16-33/h11-15,17,30,33-34H,5-10,16H2,1-4H3,(H,28,29,31)/t17-/m0/s1
InChIKeyXUZGLJHOFPPBEF-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jak-IN-19 for Lung Delivery: A JAK Inhibitor with Quantified Aldehyde Oxidase Resistance


Jak-IN-19 is a potent small-molecule inhibitor of the Janus kinase (JAK) family, with a molecular weight of 469.59 g/mol (C₂₆H₃₆FN₅O₂). It is characterized by its dual inhibitory activity in functional cellular assays relevant to inflammatory pathways: the PBMC IFNγ assay (pIC₅₀ = 7.2) and the HLF Eotaxin assay (pIC₅₀ = 7.7) . The compound exhibits a diminished selectivity profile against VEGFR2 (pIC₅₀ = 7.0) and Aurora B (pIC₅₀ = 5.8) . A key feature distinguishing Jak-IN-19 from typical JAK inhibitors is its reported ability to mitigate metabolism by aldehyde oxidase (AO), which is proposed to support lung retention properties .

Why Substituting Jak-IN-19 with Standard JAK Inhibitors Fails in Lung-Targeted Assays


Generic substitution of Jak-IN-19 with other JAK inhibitors in pulmonary models is not scientifically sound due to the critical role of aldehyde oxidase (AO) metabolism. Many JAK inhibitor scaffolds, particularly those based on quinazoline cores, are highly susceptible to AO-mediated metabolism in the lung, resulting in rapid clearance and low parent drug exposure in pulmonary tissues [1]. In contrast, Jak-IN-19 is specifically noted to mitigate AO metabolism, which is hypothesized to enhance its retention in the lung . This metabolic vulnerability represents a key point of failure for alternative compounds in lung-specific assays, making Jak-IN-19 a distinct research tool for studies where sustained pulmonary JAK inhibition is required.

Jak-IN-19 Quantitative Differentiation: Comparative Evidence for Pulmonary Retention and Kinase Selectivity


Lung Retention Advantage: Mitigation of Aldehyde Oxidase Metabolism

Jak-IN-19 is described to maintain 'good retentive properties in the lung' by mitigating metabolism by aldehyde oxidase (AO) . This claim addresses a well-documented liability of many JAK inhibitors, particularly those with quinazoline cores, which are rapidly cleared from lung tissue by AO, limiting their local efficacy [1]. While specific quantitative lung retention data for Jak-IN-19 is not publicly available, this stated property distinguishes it from the class of AO-sensitive JAK inhibitors.

Pulmonary Pharmacology Drug Metabolism Pharmacokinetics

Functional Cellular Potency in Primary Human Cells (PBMC IFNγ Assay)

Jak-IN-19 exhibits a pIC₅₀ of 7.2 in the human PBMC (Peripheral Blood Mononuclear Cell) assay measuring IFNγ production . This assay models the inhibition of JAK-dependent Th1 inflammatory signaling. While a direct head-to-head comparator is not available, this value provides a benchmark for researchers selecting a JAK inhibitor for immune cell assays.

Cellular Pharmacology Immunology Cytokine Inhibition

Functional Cellular Potency in Human Lung Fibroblasts (HLF Eotaxin Assay)

In the HLF (Human Lung Fibroblast) Eotaxin assay, which models JAK-dependent chemokine secretion relevant to eosinophilic inflammation, Jak-IN-19 demonstrates a pIC₅₀ of 7.7 . This potency in a lung-relevant cell type, combined with its claimed AO resistance, supports its use in pulmonary inflammation models.

Pulmonary Pharmacology Fibroblast Biology Eosinophil Recruitment

Off-Target Kinase Profile: Quantified Activity Against VEGFR2 and Aurora B

Jak-IN-19 exhibits measurable, but diminished, activity against two common off-target kinases: VEGFR2 (pIC₅₀ = 7.0) and Aurora B (pIC₅₀ = 5.8) . While not a selective JAK inhibitor, the quantification of this off-target activity allows researchers to account for potential confounding effects in experiments, particularly in angiogenesis (VEGFR2) or cell cycle (Aurora B) readouts.

Kinase Selectivity Off-Target Pharmacology Assay Validation

Optimal Research Applications for Jak-IN-19: Leveraging Pulmonary Retention and Defined Off-Target Activity


Validating the Role of JAK-STAT Signaling in Pulmonary Inflammatory Models

Jak-IN-19 is ideally suited for studies investigating the role of JAK-dependent cytokine signaling in the lung, such as in models of asthma or pulmonary fibrosis. Its claimed resistance to aldehyde oxidase (AO) metabolism is a critical advantage over many standard JAK inhibitors that are rapidly cleared from lung tissue [1]. This property increases the likelihood of achieving sustained target engagement in the pulmonary compartment, making it a more reliable tool for establishing pharmacodynamic relationships in the lung.

Investigating Eosinophilic Inflammation Pathways in Human Lung Fibroblasts

The compound's defined potency in the HLF Eotaxin assay (pIC₅₀ = 7.7) makes it a pertinent tool for ex vivo studies of eosinophil recruitment mechanisms. Researchers can use Jak-IN-19 to dissect the JAK dependency of eotaxin and other chemokines secreted by lung fibroblasts, a key cell type in the asthmatic airway wall. Its activity profile allows for a clear correlation between JAK inhibition and downstream effects on eosinophil chemoattraction.

Benchmarking Cellular JAK Inhibition in Primary Human Immune Cells (PBMCs)

Jak-IN-19 serves as a robust reference compound for in vitro immunology assays using human PBMCs. With a quantified pIC₅₀ of 7.2 for inhibiting IFNγ production , it provides a clear benchmark for validating assay conditions and comparing the potency of novel JAK inhibitors. The availability of this functional data in a primary cell context, rather than just biochemical kinase assays, adds significant value for experimental standardization.

Deconvoluting Off-Target Effects in Angiogenesis and Cell Cycle Studies

The known off-target activities against VEGFR2 (pIC₅₀ = 7.0) and Aurora B (pIC₅₀ = 5.8) make Jak-IN-19 a useful tool for control experiments. In studies where JAK inhibition is the primary focus, researchers can use the quantified VEGFR2 and Aurora B data to differentiate JAK-mediated effects from potential confounding influences on angiogenesis or mitosis. This is particularly valuable when using Jak-IN-19 in complex cellular systems where these kinases also play a role.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jak-IN-19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.